6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide
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Overview
Description
6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is a compound belonging to the class of carbazoles. Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is known for its potential therapeutic applications, especially in the treatment of neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide typically involves the reaction of carbazole derivatives with chlorinating agents. One common method is the chlorination of 2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide using thionyl chloride or phosphorus pentachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
Scientific Research Applications
6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Studied for its potential neuroprotective effects and ability to modulate enzyme activity.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of the enzyme SirT1, which is involved in the regulation of various cellular processes, including aging and stress response . By inhibiting SirT1, the compound can modulate the removal of abnormal proteins, such as the huntingtin protein, thereby reducing their levels in brain cells and potentially alleviating symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Another carbazole derivative with similar structural features but different functional groups.
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate: A related compound with a carboxylate group instead of a carboximidamide group.
Uniqueness
6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit SirT1 and potential therapeutic applications in neurodegenerative diseases set it apart from other similar compounds.
Properties
IUPAC Name |
6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-7-4-5-11-10(6-7)8-2-1-3-9(12(8)16-11)13(15)17-18/h4-6,9,16,18H,1-3H2,(H2,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVQHVKCTQWMJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)/C(=N\O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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